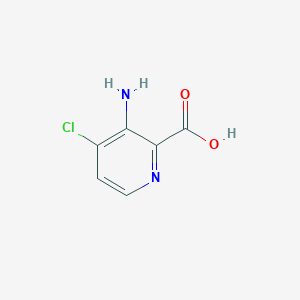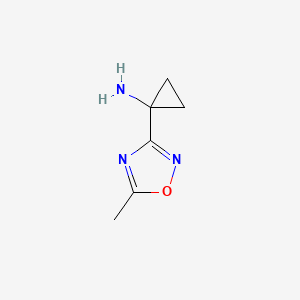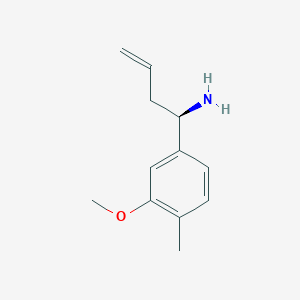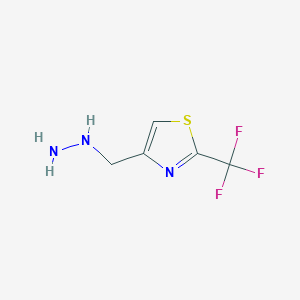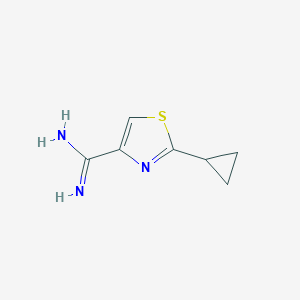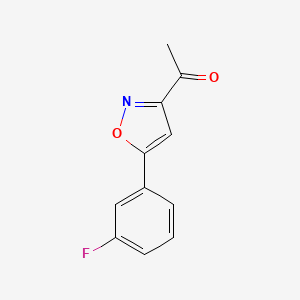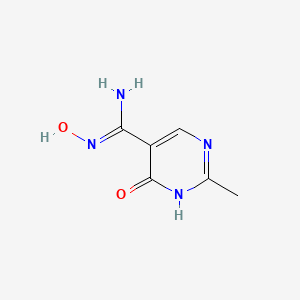
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . Additionally, its unique chemical properties make it valuable in industrial applications, such as in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide include other dihydropyrimidine derivatives, such as 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide and 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids .
Uniqueness: What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity . Its ability to selectively inhibit certain enzymes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(5(7)10-12)6(11)9-3/h2,12H,1H3,(H2,7,10)(H,8,9,11) |
Clave InChI |
RWIIPOMDNOAYSO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC=C(C(=O)N1)/C(=N/O)/N |
SMILES canónico |
CC1=NC=C(C(=O)N1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
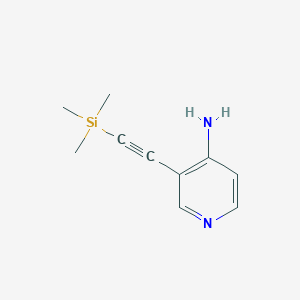
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
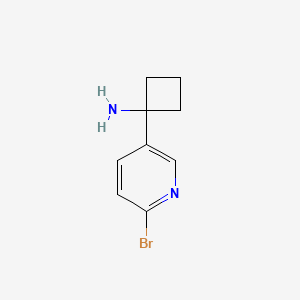
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
